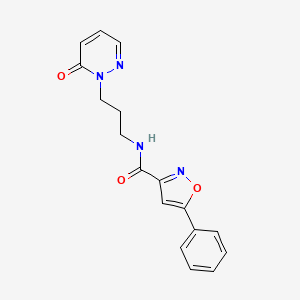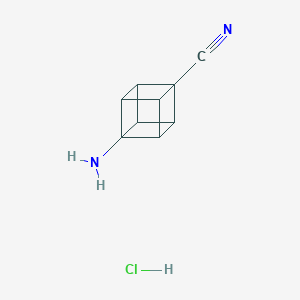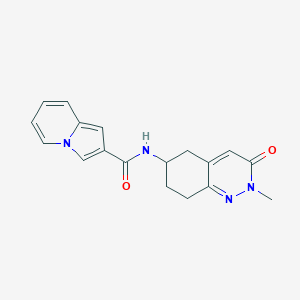![molecular formula C25H22FN3O3 B2379355 1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1286711-65-6](/img/structure/B2379355.png)
1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a useful research compound. Its molecular formula is C25H22FN3O3 and its molecular weight is 431.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A study by Xiaoguang and Du-lin (2005) focused on the synthesis of related compounds, highlighting the use of amino resin as a scavenger reagent in the synthesis process. Their research contributed to the structural characterization of similar benzoxazin derivatives, providing a foundation for understanding the properties of the compound (W. Xiaoguang & Yin Du-lin, 2005).
Potential in Neurological Research
Antimicrobial and Antioxidant Properties
A study by Sonia et al. (2013) on benzoxazinyl pyrazolone arylidenes, structurally related to the compound, revealed potent antimicrobial and antioxidant properties. This suggests possible applications of the compound in the development of new antimicrobial and antioxidant agents (G. Sonia et al., 2013).
Agricultural Applications
Huang et al. (2005) investigated the herbicidal activity of similar compounds, pointing towards potential agricultural applications as herbicides. This research provides insight into how the compound might be used in the development of new, effective herbicides (Mingzhi Huang et al., 2005).
Organometallic Chemistry
Research by Mattsson et al. (2008) on the encapsulation of aromatic molecules in hexanuclear arene ruthenium cages, involving similar benzoxazine derivatives, suggests potential applications in organometallic chemistry (J. Mattsson et al., 2008).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-17-6-7-22-21(14-17)29(12-13-32-22)23(30)16-28-11-9-18-8-10-27(24(18)25(28)31)15-19-4-2-3-5-20(19)26/h2-11,14H,12-13,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVZAIBNZZTTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



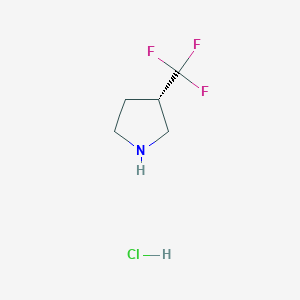

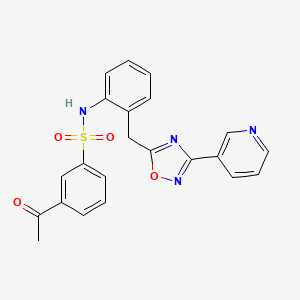
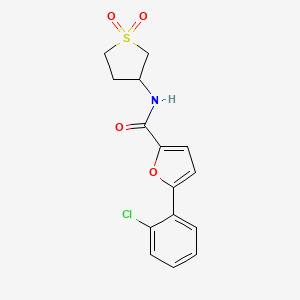
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)


